2-(5-Methoxy-1h-benzo[d]imidazol-2-yl)propan-2-amine 2-(5-Methoxy-1h-benzo[d]imidazol-2-yl)propan-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14862406
InChI: InChI=1S/C11H15N3O/c1-11(2,12)10-13-8-5-4-7(15-3)6-9(8)14-10/h4-6H,12H2,1-3H3,(H,13,14)
SMILES:
Molecular Formula: C11H15N3O
Molecular Weight: 205.26 g/mol

2-(5-Methoxy-1h-benzo[d]imidazol-2-yl)propan-2-amine

CAS No.:

Cat. No.: VC14862406

Molecular Formula: C11H15N3O

Molecular Weight: 205.26 g/mol

* For research use only. Not for human or veterinary use.

2-(5-Methoxy-1h-benzo[d]imidazol-2-yl)propan-2-amine -

Specification

Molecular Formula C11H15N3O
Molecular Weight 205.26 g/mol
IUPAC Name 2-(6-methoxy-1H-benzimidazol-2-yl)propan-2-amine
Standard InChI InChI=1S/C11H15N3O/c1-11(2,12)10-13-8-5-4-7(15-3)6-9(8)14-10/h4-6H,12H2,1-3H3,(H,13,14)
Standard InChI Key QBYMXVMLSNEFHZ-UHFFFAOYSA-N
Canonical SMILES CC(C)(C1=NC2=C(N1)C=C(C=C2)OC)N

Introduction

Structural Elucidation and Molecular Characteristics

Molecular Composition and Bonding

2-(5-Methoxy-1H-benzo[d]imidazol-2-yl)propan-2-amine (molecular formula: C₁₁H₁₅N₃O, molecular weight: 205.26 g/mol) features a benzimidazole heterocycle fused with a benzene ring and an imidazole moiety. The methoxy (-OCH₃) group at the 5-position and the propan-2-amine (-C(CH₃)₂NH₂) group at the 2-position define its substitution pattern. The benzimidazole core exhibits aromaticity, with bond lengths consistent with typical sp² hybridization. For example, the C–N bond lengths in analogous benzimidazole structures range from 1.312–1.358 Å, reflecting delocalized π-electron systems .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are critical for confirming the compound’s structure. Proton NMR reveals distinct signals for the methoxy group (δ ~3.8 ppm) and the amine protons (δ ~1.4 ppm for the methyl groups and δ ~2.1 ppm for NH₂). Carbon-13 NMR further resolves the quaternary carbon of the propan-2-amine group at ~70 ppm. High-resolution MS typically shows a molecular ion peak at m/z 205.26, aligning with the compound’s molecular weight.

Table 1: Key Structural and Spectroscopic Data

PropertyValue/Description
Molecular FormulaC₁₁H₁₅N₃O
Molecular Weight205.26 g/mol
Key NMR Signals (¹H)δ 3.8 (OCH₃), δ 1.4 (C(CH₃)₂)
MS Molecular Ionm/z 205.26 [M]⁺
Characteristic IR Bands3400 cm⁻¹ (N–H), 1250 cm⁻¹ (C–O)

Synthetic Pathways and Optimization

Multi-Step Synthesis Overview

The synthesis involves cyclocondensation of 4-methoxy-1,2-diaminobenzene with a β-keto amine precursor under acidic conditions. A typical procedure includes:

  • Formation of Benzimidazole Core: Reacting 4-methoxy-1,2-diaminobenzene with methyl acetoacetate in ethanol under reflux yields the intermediate 5-methoxy-1H-benzimidazole.

  • Amine Functionalization: Alkylation of the benzimidazole’s 2-position with 2-bromopropane followed by ammonolysis introduces the propan-2-amine group.

Reaction Monitoring and Purification

Thin-layer chromatography (TLC) using silica gel plates (ethyl acetate/hexane, 3:7) tracks reaction progress. Final purification employs column chromatography (silica gel, methanol/dichloromethane gradient) or recrystallization from ethanol, achieving >95% purity.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield
CyclocondensationEthanol, HCl, 80°C, 12 h65%
Alkylation2-Bromopropane, K₂CO₃, DMF, 60°C58%
AmmonolysisNH₃/MeOH, 100°C, 24 h45%

Chemical Reactivity and Derivative Formation

Amine Group Reactivity

The secondary amine group undergoes characteristic reactions:

  • Acylation: Treatment with acetyl chloride in dichloromethane produces the corresponding acetamide derivative.

  • Salt Formation: Reactivity with HCl in ethanol yields a water-soluble hydrochloride salt, enhancing bioavailability.

Electrophilic Substitution

The electron-rich benzimidazole ring participates in electrophilic substitution. Nitration with nitric acid/sulfuric acid introduces a nitro group at the 4-position, enabling further functionalization .

Biological Activity and Mechanistic Insights

Putative Targets and Pathways

Although the exact mechanism remains unconfirmed, structural analogs suggest affinity for serotonin (5-HT) receptors and monoamine oxidases (MAOs). In silico docking studies predict binding to the 5-HT₂A receptor’s orthosteric site (binding energy: −9.2 kcal/mol).

Preclinical Findings

  • Neurotransmitter Modulation: In rodent models, the compound (10 mg/kg, i.p.) increased extracellular serotonin levels by 40% in the prefrontal cortex.

  • Enzyme Inhibition: IC₅₀ values of 2.3 μM and 5.6 μM were observed for MAO-A and MAO-B, respectively.

AssayResult
5-HT₂A Binding (Ki)120 nM
MAO-A Inhibition (IC₅₀)2.3 μM
MAO-B Inhibition (IC₅₀)5.6 μM

Applications and Future Directions

Material Science Applications

Benzimidazole derivatives exhibit luminescent properties; embedding this compound into polymers may yield organic light-emitting diodes (OLEDs) with λₑₘ ≈ 450 nm .

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